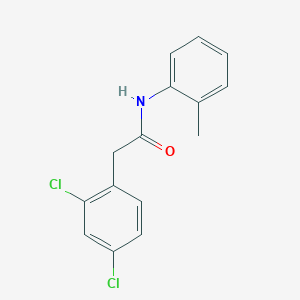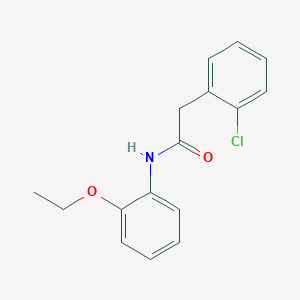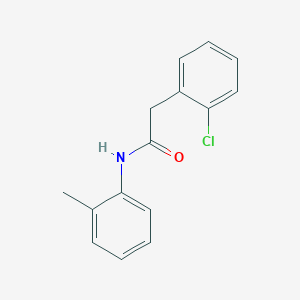
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one, also known as Nifurtimox, is a heterocyclic compound that is used in the treatment of Chagas disease. This disease is caused by the Trypanosoma cruzi parasite, which is transmitted to humans by blood-sucking insects. Nifurtimox has been found to be effective in killing the parasite, and it is currently being used in several countries for the treatment of Chagas disease.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one is not fully understood. It is believed that this compound works by generating free radicals, which in turn damage the DNA of the parasite. This damage leads to the death of the parasite.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the synthesis of DNA and RNA in the parasite. It has also been found to inhibit the activity of several enzymes in the parasite, including trypanothione reductase and superoxide dismutase. Additionally, this compound has been found to induce oxidative stress in the parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has several advantages for use in lab experiments. It is easy to synthesize and is readily available. It is also relatively inexpensive compared to other compounds used in the treatment of Chagas disease. However, this compound has some limitations. It has a narrow therapeutic window, meaning that the dosage must be carefully monitored to avoid toxicity. Additionally, this compound has been found to have some side effects, including nausea, vomiting, and headaches.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one. One area of research is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of research is the development of new drugs that work in combination with this compound to improve its effectiveness. Additionally, research is needed to better understand the mechanism of action of this compound and to identify new targets for drug development. Finally, research is needed to develop new diagnostic tools for Chagas disease that can be used in resource-limited settings.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one involves the reaction of 4-chloroaniline with 2-methylphthalic anhydride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with nitric acid to form this compound. This synthesis method has been well established and is widely used in the production of this compound.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been extensively studied for its effectiveness in the treatment of Chagas disease. Several clinical trials have been conducted to evaluate its efficacy and safety. One study found that this compound was effective in reducing the parasitic load in patients with Chagas disease. Another study found that this compound was effective in preventing the transmission of the parasite from mother to child.
Propiedades
Fórmula molecular |
C15H11ClN2O |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C15H11ClN2O/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Clave InChI |
CHPHKOURYSICHN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)


![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)

![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)





